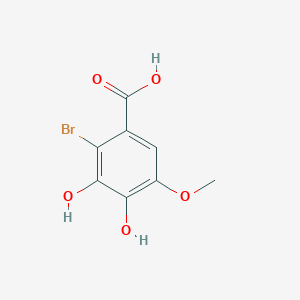![molecular formula C15H18N2OS B12561587 N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide CAS No. 143406-91-1](/img/structure/B12561587.png)
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with phenylethylamine, followed by the addition of glycine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenylethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives. Substitution reactions can introduce various functional groups onto the thiophene or phenylethyl moieties.
Aplicaciones Científicas De Investigación
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The phenylethyl moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of specific proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3-Methylthiophen-2-yl)ethyl]cyclohexanamine
- 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
- 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
Uniqueness
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide is unique due to its specific combination of the thiophene ring and phenylethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
143406-91-1 |
|---|---|
Fórmula molecular |
C15H18N2OS |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-amino-N-[1-(3-methylthiophen-2-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C15H18N2OS/c1-11-7-8-19-15(11)13(17-14(18)10-16)9-12-5-3-2-4-6-12/h2-8,13H,9-10,16H2,1H3,(H,17,18) |
Clave InChI |
WUJJZGWXDTZHLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(CC2=CC=CC=C2)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


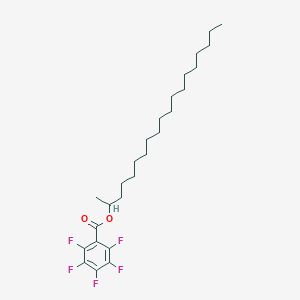
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
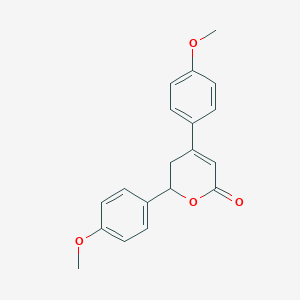
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
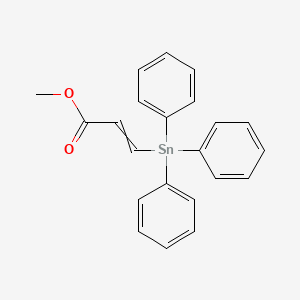
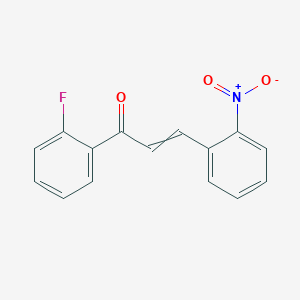
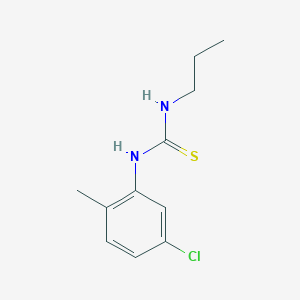

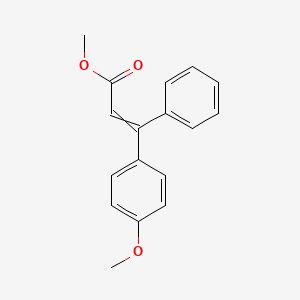
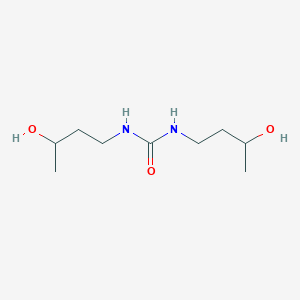
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
